N-Methylquinoline-5-sulfonamide
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Overview
Description
N-Methylquinoline-5-sulfonamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
N-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and ultimately inhibiting bacterial replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids, so its depletion leads to a halt in DNA replication and cell division .
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
The molecular effect of this compound is the inhibition of the enzyme dihydropteroate synthetase, leading to a disruption in folic acid synthesis . On a cellular level, this results in a halt in DNA replication and cell division, effectively inhibiting the growth and proliferation of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can lead to drug-drug interactions, altering the pharmacokinetics and efficacy of this compound
Biochemical Analysis
Biochemical Properties
N-Methylquinoline-5-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow this compound to play a role in treating a diverse range of disease states .
Cellular Effects
This compound has been shown to have promising effects on metabolic disorders such as obesity and diabetes . It may impact key metabolic pathways, presenting opportunities for targeted interventions .
Molecular Mechanism
The mechanism of action of this compound involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition .
Metabolic Pathways
This compound is likely involved in the same metabolic pathways as other sulfonamides. Sulfonamides act through the blockage of folic acid synthesis .
Transport and Distribution
Sulfonamides are known to be widespread xenobiotic pollutants .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylquinoline-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of quinoline-5-sulfonyl chloride with N-methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound . Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Methylquinoline-5-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific pH conditions to proceed efficiently.
Major Products
The major products formed from these reactions include various quinoline-5-sulfonamide derivatives, each with unique functional groups that can be further utilized in different applications .
Scientific Research Applications
N-Methylquinoline-5-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline-5-sulfonamide: Lacks the N-methyl group but shares similar biological activities.
8-Hydroxyquinoline-5-sulfonamide: Contains an additional hydroxyl group, enhancing its antimicrobial properties.
N-Methylquinoline-8-sulfonamide: Similar structure but with the sulfonamide group at a different position, affecting its reactivity and applications.
Uniqueness
N-Methylquinoline-5-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the N-methyl group enhances its stability and solubility, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-methylquinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-6-2-5-9-8(10)4-3-7-12-9/h2-7,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRACRMVJCLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.